2-(6,7-ジヒドロ-5H-ピロロ[2,1-c][1,2,4]トリアゾール-3-イル)エタンアミン
説明
The compound “2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C6H10N4 . It is also known by other names such as “6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine” and "3-(Aminomethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole" .
Molecular Structure Analysis
The molecular structure of “2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine” consists of a pyrrolo[2,1-c][1,2,4]triazole ring system with an ethanamine substituent . The InChI string representation of the molecule is “InChI=1S/C6H10N4/c7-4-6-9-8-5-2-1-3-10(5)6/h1-4,7H2” and the canonical SMILES representation is "C1CC2=NN=C(N2C1)CN" .Physical and Chemical Properties Analysis
The molecular weight of “2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine” is 138.17 g/mol . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . The exact mass and the monoisotopic mass of the compound are 138.090546336 g/mol .科学的研究の応用
抗菌活性
ピロロピラジン誘導体は、顕著な抗菌特性を示すことが示されています。問題の化合物は、耐性菌株を標的にする新しい抗菌剤の開発に使用される可能性があります。 この用途は、抗生物質耐性の増加という文脈において特に関連しています .
抗炎症特性
ピロロピラジン誘導体の抗炎症の可能性は、それらを慢性炎症性疾患の治療のための候補にします。 研究では、2-(6,7-ジヒドロ-5H-ピロロ[2,1-c][1,2,4]トリアゾール-3-イル)エタンアミンの炎症マーカーと症状をさまざまな疾患モデルで軽減する効果を調べることができます .
抗ウイルス用途
同様の化合物によって示された抗ウイルス活性から、この誘導体はさまざまなウイルスに対する有効性について調査することができます。 これには、その作用機序と抗ウイルス薬開発におけるリード化合物としての可能性の研究が含まれます .
抗真菌アプリケーション
この化合物の構造は、真菌感染症の対策に用途があることを示唆しています。 研究は、真菌細胞との相互作用と、真菌症の治療におけるその潜在的な役割を理解することに向けることができます .
抗酸化効果
ピロロピラジン誘導体は、抗酸化特性を持つことが知られています。 科学研究は、2-(6,7-ジヒドロ-5H-ピロロ[2,1-c][1,2,4]トリアゾール-3-イル)エタンアミンのフリーラジカルを捕捉し、細胞を酸化ストレスから保護する能力に焦点を当てることができます .
キナーゼ阻害と抗腫瘍活性
この化合物は、そのキナーゼ阻害活性について調査することができます。キナーゼ阻害活性は、しばしば抗腫瘍効果と関連付けられています。 研究では、化合物をさまざまな癌細胞株に対してスクリーニングして、癌治療薬としての可能性を評価することができます .
作用機序
Target of Action
The primary target of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptotic pathway, which is involved in various pathological conditions such as inflammatory diseases, neurodegenerative diseases, and cancers . By blocking this pathway, the compound can mitigate the effects of these diseases .
Result of Action
The compound exhibits potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that it could effectively prevent cell death and potentially alleviate symptoms in diseases where necroptosis plays a role .
生化学分析
Biochemical Properties
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and thereby modulating necroptosis, a form of programmed cell death . Additionally, 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine may interact with other kinases and signaling proteins, affecting various cellular pathways.
Cellular Effects
The effects of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting RIPK1, 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine can prevent necroptosis in both human and mouse cells, thereby promoting cell survival . Additionally, it may affect other signaling pathways, such as those involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling events that lead to necroptosis . This inhibition is achieved through competitive binding, where 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine competes with ATP for binding to RIPK1. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine is stable under specific storage conditions, such as keeping it in a dark place at 2-8°C
Dosage Effects in Animal Models
The effects of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting necroptosis and reducing inflammation. At higher doses, it may cause toxic or adverse effects, such as cellular toxicity and organ damage . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence its activity. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments . Additionally, its distribution within tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects.
特性
IUPAC Name |
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-4-3-7-10-9-6-2-1-5-11(6)7/h1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESFEOZCDXMGFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585424 | |
Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923131-85-5 | |
Record name | 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60585424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。